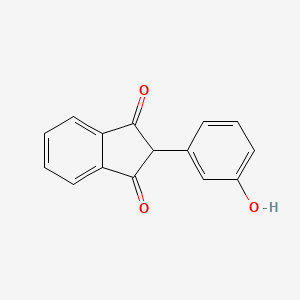
Indane-1,3-dione, 2-(3-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indane-1,3-dione, 2-(3-hydroxyphenyl)- is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indane-1,3-dione, 2-(3-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indane-1,3-dione, 2-(3-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Indane-1,3-dione derivatives have been extensively studied for their biological activities . The compound exhibits a range of pharmacological properties, making it a candidate for drug development:
- Anticancer Activity : Certain derivatives of indane-1,3-dione have shown promising antiproliferative effects against various cancer cell lines. For instance, 2-arylidene-indan-1,3-dione derivatives demonstrated significant binding affinity to serum albumin and met key drug-likeness criteria, indicating their potential as anticancer agents .
- Antimicrobial Properties : The compound has been reported to possess antibacterial and antiviral activities. Its derivatives have been synthesized and tested for efficacy against specific pathogens, showcasing their potential as therapeutic agents in infectious diseases .
- Anti-inflammatory Effects : Indane-1,3-dione derivatives have displayed anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways, making them suitable candidates for treating inflammatory disorders .
Organic Electronics
The unique electronic properties of indane-1,3-dione make it valuable in the field of organic electronics:
- Dyes for Solar Cells : Indane-1,3-dione acts as an electron acceptor in dye-sensitized solar cells (DSSCs). Its derivatives are utilized in the design of organic dyes that enhance the efficiency of solar energy conversion .
- Photoinitiators in Polymerization : The compound is also employed as a photoinitiator in photopolymerization processes. Its ability to absorb UV light and initiate polymerization reactions is exploited in various industrial applications .
Material Science
Indane-1,3-dione derivatives have applications beyond biology and electronics; they are also significant in material science:
- Optical Sensing : The compound's optical properties enable its use in sensors that detect environmental changes or specific analytes. Its derivatives can be tailored to respond to particular stimuli, making them suitable for biosensing applications .
- Non-linear Optical Applications : Indane-1,3-dione has been investigated for its non-linear optical properties. These characteristics make it a candidate for use in advanced optical devices such as frequency converters and optical switches .
Synthetic Applications
The synthesis of indane-1,3-dione and its derivatives involves various chemical reactions:
- Knoevenagel Condensation : This reaction is commonly used to synthesize substituted indane-1,3-diones by reacting the compound with malononitrile or aldehydes under basic conditions. The resulting products can be further functionalized to enhance their biological activity or electronic properties .
- Multicomponent Reactions : Recent advancements have introduced multicomponent reactions that allow for the rapid synthesis of diverse indane-1,3-dione derivatives with varied substituents. This approach facilitates the exploration of structure-activity relationships essential for drug development .
Case Studies
Several studies exemplify the applications of indane-1,3-dione:
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O3/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13,16H |
InChI Key |
HNAJCWYQPPIADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













